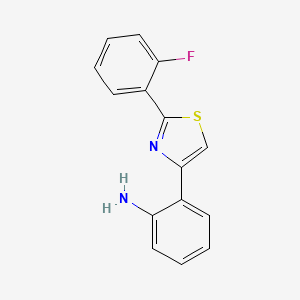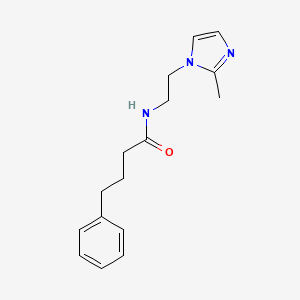
N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-4-phenylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-4-phenylbutanamide” is a complex organic molecule. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The imidazole ring in this compound is substituted with a methyl group at one of the nitrogen atoms . The compound also contains an amide functional group, which is a carbonyl (C=O) group attached to a nitrogen atom, and a phenyl group, which is a six-membered aromatic ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the imidazole ring, the amide functional group, and the phenyl ring. These groups would likely contribute to the overall polarity, reactivity, and other physical and chemical properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the imidazole ring, the amide group, and the phenyl ring. The imidazole ring, being a heterocycle with two nitrogen atoms, could potentially participate in various types of reactions, including nucleophilic substitutions, electrophilic substitutions, and others .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the imidazole ring, the amide group, and the phenyl ring would likely contribute to its polarity, solubility, melting point, boiling point, and other properties .Applications De Recherche Scientifique
Antibacterial and Antimycobacterial Activities
Imidazole derivatives show different biological activities such as antibacterial and antimycobacterial activities . They can be used in the development of new drugs to treat infectious diseases .
Anti-inflammatory and Antitumor Activities
Imidazole derivatives have been reported to exhibit anti-inflammatory and antitumor activities . For example, 2-((1-((4-substituted phenyl) amino)-4,5-dimethyl-1H-imidazol-2-yl)thio)-N-(6-substitutedbenzo[d]thiazol-2-yl)acetamide has been evaluated for antitumor potential .
Antidiabetic and Anti-allergic Activities
Imidazole derivatives also show antidiabetic and anti-allergic activities . They can be used in the treatment of diabetes and allergic reactions .
Antipyretic and Antiviral Activities
Imidazole derivatives have been reported to exhibit antipyretic (fever-reducing) and antiviral activities . They can be used in the treatment of fever and viral infections .
Antioxidant and Anti-amoebic Activities
Imidazole derivatives also show antioxidant and anti-amoebic activities . They can be used in the treatment of oxidative stress-related diseases and amoebic infections .
Antihelmintic and Antifungal Activities
Imidazole derivatives have been reported to exhibit antihelmintic (worm-expelling) and antifungal activities . They can be used in the treatment of worm infestations and fungal infections .
Ulcerogenic Activities
Imidazole derivatives also show ulcerogenic activities . They can be used in the treatment of ulcers .
Potential Hypotensive Drugs
Compounds containing N-oxide or N-hydroxyimidazole motifs, as well as benzoannulated analogs of such compounds, include potential hypotensive drugs . They can be used in the treatment of high blood pressure .
Propriétés
IUPAC Name |
N-[2-(2-methylimidazol-1-yl)ethyl]-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-14-17-10-12-19(14)13-11-18-16(20)9-5-8-15-6-3-2-4-7-15/h2-4,6-7,10,12H,5,8-9,11,13H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBLOAJLFEYIDEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCNC(=O)CCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-4-phenylbutanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

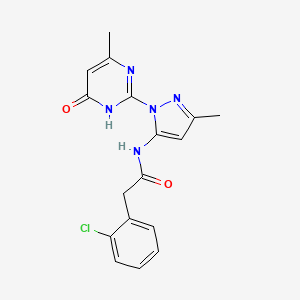
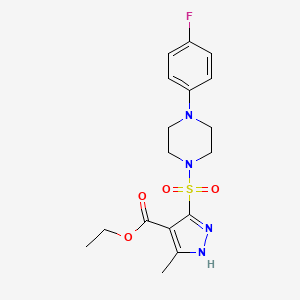
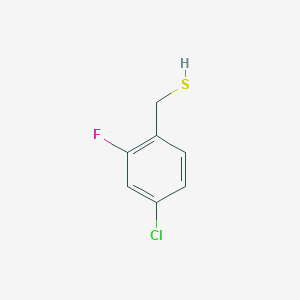
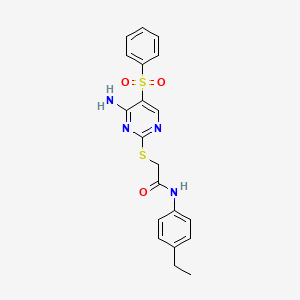
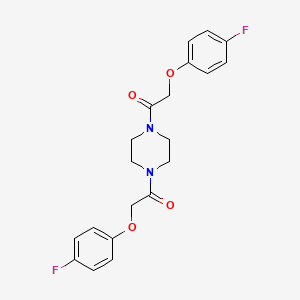
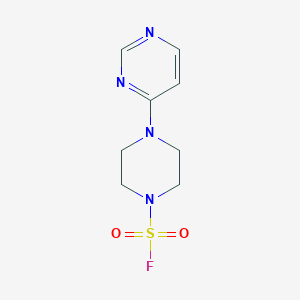
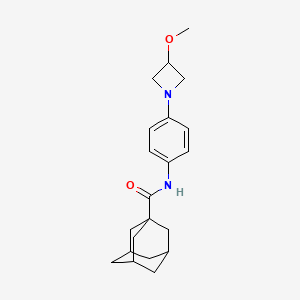
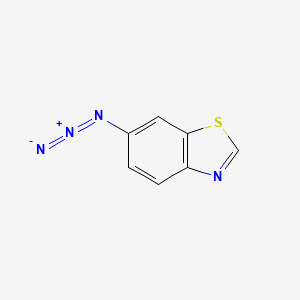
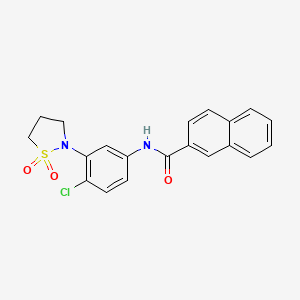
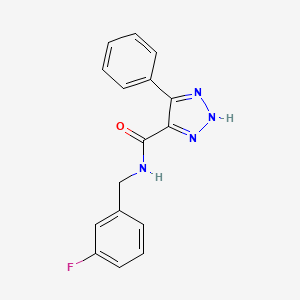
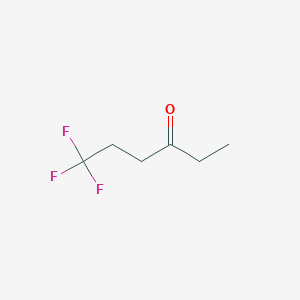
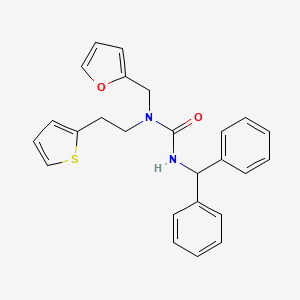
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2676351.png)
